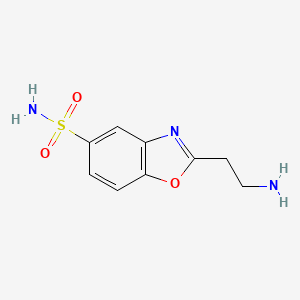

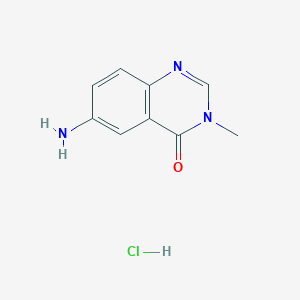

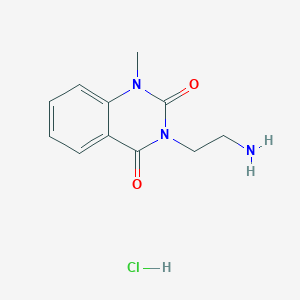

![molecular formula C10H13ClF3NO B1379592 Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride CAS No. 1803611-38-2](/img/structure/B1379592.png)

Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride

説明

“Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride” is a chemical compound with the CAS Number: 1803611-38-2 . It has a molecular weight of 255.67 . The IUPAC name for this compound is N-methyl-2-(4-(trifluoromethyl)phenoxy)ethan-1-amine hydrochloride .

Synthesis Analysis

The synthesis of compounds with trifluoromethyl groups can be achieved through various methods. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Trifluoromethyl ethers and trifluoromethyl aromatics can be converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride .

Molecular Structure Analysis

The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .

Chemical Reactions Analysis

The thermal decomposition of fluoxetine hydrochloride, a compound with a similar structure, has been studied using thermoanalytical techniques . The decomposition took place as two mass loss events in an inert atmosphere, with a residue of 0.13% at the end of the run .

Physical And Chemical Properties Analysis

科学的研究の応用

Medicine and Pharmacology

Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride: is a compound that can be utilized in the development of new pharmaceuticals. The trifluoromethyl group is a common feature in many FDA-approved drugs due to its ability to enhance the bioavailability and metabolic stability of therapeutic agents . This compound could potentially be used in the synthesis of selective serotonin reuptake inhibitors (SSRIs) like Fluoxetine, which are used to treat depression, panic disorder, and obsessive-compulsive disorder .

Electronics

In the field of electronics, compounds containing the trifluoromethyl group are valued for their unique electrical properties. Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride could be investigated for its dielectric properties, potentially serving as an insulating material or in the creation of semiconductors .

Agrochemicals

The trifluoromethyl group is known to impart herbicidal and fungicidal properties to agrochemicals. Therefore, Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride could be explored for use in developing new agrochemicals that help protect crops from pests and diseases .

Catalysis

In catalysis, the trifluoromethyl group can influence the reactivity and selectivity of catalytic processes. Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride might be used as a ligand or a catalyst modifier in various chemical reactions to enhance their efficiency or to create specific reaction pathways .

Material Science

This compound’s potential applications in material science include the development of new polymers with enhanced properties such as thermal stability, chemical resistance, and mechanical strength. Its incorporation into materials could lead to advancements in aerospace, automotive, and consumer goods industries .

Chemical Synthesis

Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride can be a valuable intermediate in organic synthesis. Its presence in a molecule can influence the reactivity and facilitate the introduction of additional functional groups, which is crucial in the synthesis of complex organic molecules .

Analytical Research

In analytical chemistry, this compound could be used as a standard or a reagent in the development of analytical methods. Its well-defined structure and properties make it suitable for use in calibrating instruments or as a reference compound in mass spectrometry and NMR spectroscopy .

Safety and Hazards

The safety information for this compound includes several hazard statements such as H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

作用機序

Target of Action

Compounds with similar trifluoromethyl groups have been found to interact with peripheral sensory trigeminal nerves . These nerves produce a neurotransmitter, a calcitonin gene-related peptide (CGRP) receptor antagonist .

Mode of Action

It’s worth noting that compounds with similar trifluoromethyl groups have been involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

The compound’s potential involvement in suzuki–miyaura (sm) cross-coupling reactions suggests it may influence pathways related to carbon–carbon bond formation .

Result of Action

The compound’s potential involvement in suzuki–miyaura (sm) cross-coupling reactions suggests it may play a role in the formation of new carbon–carbon bonds .

Action Environment

The compound’s potential involvement in suzuki–miyaura (sm) cross-coupling reactions suggests that factors such as reaction conditions and the presence of a metal catalyst may play a role .

特性

IUPAC Name |

N-methyl-2-[4-(trifluoromethyl)phenoxy]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO.ClH/c1-14-6-7-15-9-4-2-8(3-5-9)10(11,12)13;/h2-5,14H,6-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPEPJCCSZJEMRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOC1=CC=C(C=C1)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

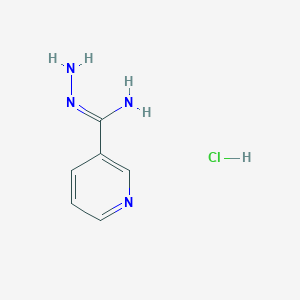

![2-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile hydrochloride](/img/structure/B1379516.png)

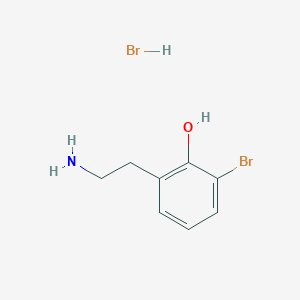

![N,N-dimethyl-1-[(methylamino)methyl]cyclobutan-1-amine](/img/structure/B1379522.png)

![[(1-Benzoylpyrrolidin-2-yl)methyl]amine oxalate](/img/structure/B1379526.png)